Product packaging for Feloprentan(Cat. No.:CAS No. 204267-33-4)

Feloprentan

Cat. No.: B1672335
CAS No.: 204267-33-4
M. Wt: 528.6 g/mol
InChI Key: CLSJNXXMIVKULC-MUUNZHRXSA-N
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Description

Foundational Background and Context of Feloprentan's Significance in Medicinal Chemistry

This compound, also identified by its laboratory code LU-302872, emerged from research focused on the endothelin system. wikipedia.org The endothelin axis is recognized for its significant role in vasoconstriction, the process of narrowing blood vessels. mdpi.com In pathological conditions, the overproduction of endothelin can contribute to diseases such as pulmonary arterial hypertension (PAH) by causing excessive vasoconstriction and proliferation of smooth muscle cells in the pulmonary vasculature. mdpi.comnih.gov

The significance of compounds like this compound in medicinal chemistry lies in their ability to act as antagonists to endothelin receptors, thereby blocking the harmful effects of excess endothelin. nih.gov The development of endothelin receptor antagonists (ERAs) represented a major therapeutic advancement, particularly for PAH, by offering a targeted mechanism to counteract the disease's progression. mdpi.comfrontiersin.org Research into these molecules is driven by the need for effective treatments for conditions where the endothelin system is pathologically activated. frontiersin.org

Hierarchical Classification and Nomenclature of this compound within Pharmacological and Chemical Indices

The classification of a pharmaceutical substance is critical for its identification and for understanding its relationship to other compounds. This compound is categorized through established chemical and pharmacological naming conventions.

The World Health Organization (WHO) assigns International Nonproprietary Names (INNs) to ensure that pharmaceutical substances are identifiable by a unique and universally recognized name. This system often employs common "stems" to group substances with similar pharmacological activity.

This compound is officially recognized within this system, where it has been assigned the stem -entan . who.intwho.int This stem specifically designates a compound as an endothelin receptor antagonist. who.intwho.int Other drugs sharing this stem include bosentan, macitentan (B1675890), ambrisentan, and sitaxentan, all of which belong to the same pharmacological class. mdpi.comwho.int

Pharmacologically, this compound is classified as an endothelin receptor antagonist (ERA). wikipedia.org ERAs are drugs designed to block endothelin receptors, of which there are two primary subtypes: ETA and ETB. mdpi.com The binding of the peptide endothelin-1 (B181129) to these receptors, particularly ETA on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation. frontiersin.org

This compound is specifically categorized as a dual endothelin receptor antagonist , meaning it affects both ETA and ETB receptors. wikipedia.org This contrasts with selective ERAs that target only one receptor subtype, such as ambrisentan, which is highly selective for the ETA receptor. mdpi.com

Table 1: Pharmacological Classification of this compound and Related Compounds

Compound Classification Receptor Specificity
This compound Dual Endothelin Receptor Antagonist ETA and ETBwikipedia.org
Bosentan Dual Endothelin Receptor Antagonist ETA and ETBmdpi.commdpi.com
Macitentan Dual Endothelin Receptor Antagonist ETA and ETBmdpi.comfrontiersin.org
Ambrisentan Selective Endothelin Receptor Antagonist ETAmdpi.com
Atrasentan Selective Endothelin Receptor Antagonist ETAmdpi.com

Overview of Academic Research Trajectories for this compound and Cognate Chemical Entities

Academic and industrial research into this compound and its cognate chemical entities—other "-entan" compounds—has primarily revolved around their therapeutic potential in diseases characterized by endothelin system overactivity. The main focus has been on pulmonary arterial hypertension (PAH), where several ERAs like bosentan, ambrisentan, and macitentan have become standard treatments. mdpi.comnih.gov

Research trajectories for the broader class of ERAs have expanded to investigate their utility in other medical fields. mdpi.com Studies have explored the role of endothelin antagonists in conditions such as:

Kidney Disease : Atrasentan has been studied for its potential to reduce renal events in patients with diabetes and chronic kidney disease. mdpi.commdpi.com

Fibrotic Disorders and Systemic Scleroderma : Bosentan has shown effectiveness in decreasing the development of digital ulcers related to vasospasm in systemic sclerosis. mdpi.com

Cerebral Vasospasm : The selective ERA clazosentan (B1669160) has been researched for its efficacy in preventing vasospasm following subarachnoid hemorrhage. mdpi.com

Cancer : The potential of ERAs as anti-cancer agents has been a subject of preclinical investigation, though clinical results have been limited. mdpi.com

While this compound itself has been a subject of medicinal chemistry research, the broader academic trajectory highlights a continued effort to refine and discover new endothelin receptor antagonists for a variety of complex diseases. wikipedia.orgfrontiersin.org

Table 2: Chemical and Identification Data for this compound

Identifier Value Source
IUPAC Name (2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylpropanoic acid PubChem
Molecular Formula C31H32N2O6 nih.gov
Laboratory Code LU-302872 wikipedia.org
PubChem CID 9893800 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H32N2O6 B1672335 Feloprentan CAS No. 204267-33-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

204267-33-4

Molecular Formula

C31H32N2O6

Molecular Weight

528.6 g/mol

IUPAC Name

(2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylpropanoic acid

InChI

InChI=1S/C31H32N2O6/c1-21-19-22(2)33-30(32-21)39-28(29(34)35)31(24-11-7-5-8-12-24,25-13-9-6-10-14-25)38-18-17-23-15-16-26(36-3)27(20-23)37-4/h5-16,19-20,28H,17-18H2,1-4H3,(H,34,35)/t28-/m1/s1

InChI Key

CLSJNXXMIVKULC-MUUNZHRXSA-N

SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C

Appearance

Solid powder

Other CAS No.

204267-33-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LU 224332
LU 302872
LU-224332
LU-302872
LU302872
S-2-(4,6-dimethylpyrimidine-2-yloxy)-3-(2-(3,4-dimethoxyphenyl)ethoxy)-3,3-diphenylpropionic acid

Origin of Product

United States

Advanced Synthetic Methodologies for Feloprentan and Its Analogues

Strategic Design and Synthetic Pathways for Feloprentan's Core Structure

Retrosynthetic Analysis for Pyrimidine (B1678525), Phenyl, and Propionic Acid Moieties

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgnih.gov For this compound, the primary disconnection occurs at the C-C bond between the pyrimidine and phenyl rings. This bond is strategically formed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This disconnection reveals two key synthons: a phenylpropanoic acid derivative and a pyrimidine derivative.

Phenylpropanoic Acid Moiety : The (R)-2-(4-bromophenyl)propanoic acid fragment is a key intermediate. This can be disconnected further to simpler starting materials like 4-bromophenylacetic acid google.comgoogle.com or synthesized enantioselectively from p-bromophenyl boronic acid and ethyl crotonate. orgsyn.org

Pyrimidine Moiety : The second key fragment is a 5-substituted-4,6-dimethyl-2-(pentan-3-yloxy)pyrimidine. This can be approached by first synthesizing a halogenated pyrimidine core, such as 5-bromo-4,6-dimethylpyrimidine (B31581) nih.gov, which can then be functionalized. The synthesis of the pyrimidine ring itself can be achieved through the condensation of amidines with dicarbonyl compounds, such as 2-bromomalonaldehyde. google.com

This retrosynthetic strategy is outlined below:

Retrosynthetic Pathway for this compound

Target Molecule Key Disconnection Precursors/Synthons
This compound Suzuki Coupling (C-C bond) (R)-2-(4-aryl)propanoic acid + Pyrimidine-boronic acid
(R)-2-(4-bromophenyl)propanoic acid Alkylation/Asymmetric Synthesis 4-bromophenylacetic acid or p-bromophenyl boronic acid
5-Boronyl-4,6-dimethyl-2-(pentan-3-yloxy)pyrimidine Halogenation/Etherification 5-Bromo-4,6-dimethylpyrimidine + Pentan-3-ol
5-Bromo-4,6-dimethylpyrimidine Cyclocondensation 2-Bromomalonaldehyde + Acetamidine

The forward synthesis, therefore, involves the independent preparation of these two key fragments followed by their coupling. The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been reported as an important intermediate for related structures, highlighting the viability of this approach.

Stereoselective Synthesis Approaches for Chiral Centers

A critical aspect of this compound's synthesis is the establishment of the chiral center at the C-2 position of the propionic acid moiety with the correct (R)-configuration. Achieving high enantiomeric purity is essential for pharmacological activity. Several stereoselective methods can be employed for this purpose. scribd.com

One prominent method involves the use of chiral auxiliaries. For instance, Evans' oxazolidinone auxiliaries can be acylated with a phenylacetyl halide, and subsequent diastereoselective alkylation with a methyl halide establishes the desired stereocenter. The auxiliary is then cleaved to yield the chiral carboxylic acid. scribd.com

Alternatively, catalytic asymmetric synthesis provides a more atom-economical route. A rhodium-catalyzed asymmetric 1,4-conjugate addition of a 4-bromophenylboronic acid to an achiral crotonate ester can generate the chiral center with high enantioselectivity. orgsyn.org

Comparison of Stereoselective Synthesis Methods

Method Key Reagents Principle Typical Selectivity
Chiral Auxiliary Evans' Oxazolidinone, n-BuLi, MeI Substrate-controlled diastereoselective alkylation High (often >95% de)
Asymmetric Catalysis Rh(I) catalyst, Chiral Ligand (e.g., (R)-BINAP) Reagent-controlled enantioselective conjugate addition High (often >95% ee)

Derivatization and Functionalization Techniques for Structural Modification

To explore the structure-activity relationship (SAR) or to improve the pharmacokinetic profile of this compound, its core structure can be modified through various derivatization and functionalization techniques.

Introduction of Diverse Functional Groups for Property Modulation

Modifications can be introduced at several positions on the this compound scaffold.

Pyrimidine Ring : The methyl groups at the 4- and 6-positions can be replaced with other alkyl groups or functionalized further. The ether linkage at the C-2 position is another key point for modification; varying the alkyl chain of the alcohol (pentan-3-ol) can influence lipophilicity and metabolic stability. Synthesizing analogues with different substituents at the C-6 position of the pyrimidine ring has been explored for related compounds to evaluate changes in biological activity. nih.gov

Phenyl Ring : While the phenyl ring in this compound is unsubstituted beyond the pyrimidine and propionic acid groups, analogues could be synthesized with additional substituents (e.g., fluoro, chloro, methoxy (B1213986) groups) to alter electronic properties and binding interactions.

Propionic Acid Side Chain : The carboxylic acid is typically crucial for activity (as it mimics the natural prostaglandin (B15479496) ligand), but the methyl group could be altered to a larger alkyl group, potentially influencing selectivity or potency.

Methodologies for Prodrug Design and Synthesis (General concepts of prodrugs)

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in vivo through enzymatic or chemical transformation. researchgate.net This strategy is often employed to overcome issues such as poor solubility, low bioavailability, or chemical instability.

For a carboxylic acid-containing compound like this compound, the most common prodrug approach is the formation of an ester. The polar carboxylic acid group can limit the molecule's ability to cross cell membranes. By converting it to a less polar ester, membrane permeability can be enhanced. Once absorbed, ubiquitous esterase enzymes in the blood and tissues hydrolyze the ester back to the active carboxylic acid.

Common ester prodrugs include:

Simple Alkyl Esters : Methyl or ethyl esters.

More Labile Esters : Acyloxyalkyl esters, which can be designed to have varying rates of hydrolysis.

The synthesis of such prodrugs is typically straightforward, involving standard esterification reactions (e.g., Fischer esterification or reaction with an alkyl halide under basic conditions) as the final step after the core structure is assembled.

Reaction Mechanism Elucidation in this compound Synthetic Pathways

The key bond-forming reaction in the synthesis of this compound is the Suzuki-Miyaura cross-coupling. mt.comorganic-chemistry.org Understanding its mechanism is vital for optimizing reaction conditions and yield. The reaction is catalyzed by a Palladium(0) complex and requires a base for activation. organic-chemistry.orgyoutube.com

The catalytic cycle involves three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the (R)-2-(4-bromophenyl)propanoic acid derivative. This oxidizes the palladium from Pd(0) to Pd(II), forming a square planar intermediate. youtube.com

Transmetalation : The pyrimidine-organoboron species (activated by the base to form a more nucleophilic borate (B1201080) complex) transfers its pyrimidine group to the Pd(II) complex, displacing the halide. organic-chemistry.org

Reductive Elimination : The two organic groups (phenylpropanoic acid and pyrimidine) on the palladium complex couple, forming the new C-C bond of this compound. The palladium is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com

Another important mechanistic consideration is the formation of the pyrimidine ring itself. This typically occurs via a condensation reaction. For example, the reaction of an amidine with a 1,3-dicarbonyl compound (or its equivalent) proceeds through nucleophilic attack by the amidine nitrogens onto the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Elucidation of Feloprentan S Molecular Mechanisms of Action

Identification and Characterization of Primary Molecular Targets of Feloprentan

The primary molecular targets of this compound are the endothelin receptors, specifically the ETA and ETB subtypes. mdpi.comnih.gov These are G protein-coupled receptors (GPCRs) that mediate the biological activities of the potent vasoconstrictor peptide, ET-1. cvpharmacology.com this compound acts as a competitive inhibitor at these receptors, preventing ET-1 from binding and initiating downstream signaling cascades. nih.gov

Antagonist ClassExample CompoundReceptor SelectivityTypical Affinity (human cloned receptors)Reference
Dual Antagonist BosentanETA/ETB~20-fold selectivity for ETA researchgate.net
Selective Antagonist AtrasentanETA-selective>1000-fold selectivity for ETA researchgate.netnih.gov
Selective Antagonist AmbrisentanETA-selectiveHigh selectivity for ETA nih.govnih.gov

This table provides a general comparison of antagonist classes. Specific values for this compound are not detailed in the search results.

The degree of selectivity can have significant physiological consequences. ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, whereas ETB receptors are found on both endothelial cells and smooth muscle cells. cvpharmacology.comnih.gov Endothelial ETB receptor activation typically leads to vasodilation via nitric oxide release, while smooth muscle ETB receptors, like ETA receptors, mediate vasoconstriction. cvpharmacology.comnih.gov

The interaction between a ligand like this compound and its receptor is not only defined by affinity but also by kinetic parameters, such as the association rate (kon) and dissociation rate (koff). These rates determine how quickly an antagonist binds to and releases from the receptor. Thermodynamic parameters (enthalpy ΔH, entropy ΔS, and Gibbs free energy ΔG) describe the energy changes that drive the binding process.

Detailed kinetic and thermodynamic data for this compound are not available in the provided search results. However, research on other endothelin receptor antagonists highlights the importance of these parameters. For example, the antagonist macitentan (B1675890) is differentiated from other ERAs by its slow receptor dissociation kinetics. researchgate.net Mathematical modeling of the endothelin system underscores the complexity of these interactions, where antagonist selectivity and concentration influence the dynamic binding to both ETA and ETB receptors and the subsequent clearance of ET-1. nih.govnih.govfrontiersin.org Such models show that inhibiting one receptor type can lead to a compensatory rise in ET-1 concentration, which can then increase binding at the unblocked receptor. frontiersin.org

Investigation of Downstream Signaling Cascades and Cellular Responses

By blocking ET-1 from binding to ETA and ETB receptors, this compound inhibits the activation of the canonical Gq/11 signaling pathway. mdpi.com This blockade prevents the series of intracellular events that normally follow receptor activation, thereby altering cellular responses. nih.gov

Activation of both ETA and ETB receptors by ET-1 leads to the activation of the enzyme phospholipase C (PLC). mdpi.com PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comembopress.org

Inositol Trisphosphate (IP3): IP3 diffuses through the cytosol and binds to its receptor on the sarcoplasmic or endoplasmic reticulum, which triggers the release of stored calcium (Ca2+) into the cytoplasm. mdpi.comcvpharmacology.com

Diacylglycerol (DAG): DAG remains in the cell membrane and, along with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family of enzymes. embopress.orgcellsignal.com

This compound, by antagonizing the receptors, prevents the PLC-mediated production of IP3 and DAG. mdpi.com This action directly leads to the attenuation of the subsequent rise in intracellular free calcium and the prevention of PKC activation. cellsignal.comnih.gov

The inhibition of second messengers like Ca2+ and DAG has cascading effects on downstream regulatory pathways that control fundamental cellular processes. The endothelin system is known to influence several major signaling pathways, including:

Protein Kinase C (PKC) Pathway: As mentioned, DAG and Ca2+ are critical for the activation of conventional and novel PKC isoforms. embopress.orgcellsignal.com PKC enzymes are serine/threonine kinases that phosphorylate a wide array of target proteins, regulating processes like cell cycle progression, gene expression, and inflammation. nih.govfrontiersin.org By preventing PKC activation, this compound can modulate these cellular functions.

MAPK/ERK Pathway: The endothelin signaling axis, often acting through PKC, can activate the mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway. nih.gov This pathway is central to the regulation of cell proliferation, differentiation, and survival.

PI3K/AKT Pathway: ET-1 signaling can also activate the phosphatidylinositol-3 kinase (PI3K)/AKT pathway, which is a key regulator of cell survival and is implicated in cardiomyocyte protection. nih.gov

By blocking the initial receptor activation, this compound effectively dampens the signals transmitted through these interconnected pathways, thereby inhibiting the pro-proliferative, pro-inflammatory, and vasoconstrictive effects typically mediated by ET-1. mdpi.comnih.gov

Comparative Analysis of Mechanistic Profiles with Related Chemical Scaffolds

The mechanistic profile of this compound as a dual ETA/ETB receptor antagonist can be better understood by comparing it to compounds with different selectivity profiles, such as selective ETA receptor antagonists.

CompoundChemical Scaffold Class (example)Receptor Target ProfileMechanistic ImplicationReference
This compound (Not specified)Dual ETA/ETB AntagonistBlocks vasoconstriction (ETA/ETB), cell proliferation (ETA), and ET-1 clearance (ETB). nih.gov
Atrasentan (Not specified)Selective ETA AntagonistPrimarily blocks ETA-mediated vasoconstriction and proliferation, while potentially increasing ET-1 levels, leading to more ETB activation. nih.govnih.govdrugbank.com
Bosentan Sulfonamide-basedDual ETA/ETB AntagonistSimilar to this compound, blocks both receptor subtypes, though with modest selectivity for ETA. nih.govmdpi.comresearchgate.net
Ambrisentan Propanoic acid-basedSelective ETA AntagonistHighly selective blockade of ETA receptors. nih.govnih.govresearchgate.net

The primary distinction between a dual antagonist like this compound and a selective ETA antagonist like Atrasentan lies in their interaction with the ETB receptor. nih.gov Selective ETA blockade prevents ETA-mediated vasoconstriction but leaves ETB receptors open. nih.gov Since ETB receptors are crucial for clearing circulating ET-1, blocking only ETA can lead to an increase in plasma ET-1 levels. nih.govfrontiersin.org This elevated ET-1 can then over-stimulate the unblocked ETB receptors, which on vascular smooth muscle can contribute to vasoconstriction, potentially counteracting some of the intended therapeutic effects. nih.govfrontiersin.org

In contrast, a dual antagonist like this compound blocks both receptors simultaneously. This approach inhibits ETA-mediated vasoconstriction while also blocking the potential for compensatory vasoconstriction through smooth muscle ETB receptors. nih.gov However, it also blocks the beneficial effects of endothelial ETB receptor activation, such as nitric oxide-mediated vasodilation and ET-1 clearance. nih.govfrontiersin.org Studies comparing selective versus dual antagonists have shown that both strategies can be effective in improving vascular function under certain pathological conditions, suggesting the net effect is dependent on the specific disease context. nih.gov

Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Feloprentan

Methodological Frameworks for SAR and SPR Investigations

No specific methodological framework for the SAR and SPR investigation of Feloprentan has been published. However, research on second-generation EP4 antagonists that were developed to improve upon this compound indicates that such studies were indeed performed. For instance, it was noted that SAR studies on the this compound series revealed that its sulfonylurea core structure was associated with an undesirably low volume of distribution and moderate to high clearance in animal models. daneshyari.comnih.gov This finding prompted the search for alternative chemical scaffolds in subsequent drug discovery projects. daneshyari.com The general approach for prostaglandin (B15479496) antagonists involves evaluating compound libraries for their binding affinity and functional activity at the target receptor (EP4) and assessing selectivity against other prostanoid receptors (EP1, EP2, EP3, etc.). science.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

There are no publicly available QSAR or QSPR models for this compound. Such computational models are crucial in modern drug discovery for predicting the biological activity and physicochemical properties of novel compounds based on their chemical structure. While the development of this compound likely involved these techniques, the specific models, including the selection of molecular descriptors and predictive algorithms used, have not been disclosed.

Selection and Derivation of Molecular Descriptors

Information regarding the specific molecular descriptors selected and derived for this compound in any potential QSAR/QSPR studies is not available. Generally, these descriptors can be classified into several categories:

Physicochemical: logP, molecular weight, polar surface area. For this compound, the logP is reported as 4.56 and the molecular weight is 491.61 g/mol . nih.gov

Topological: Describing the connectivity and branching of the molecule.

Electronic: Related to charge distribution and orbital energies.

Geometric: Based on the 3D structure of the molecule.

Without access to the original research, the specific descriptors that correlate with this compound's activity and properties remain unknown.

Predictive Algorithms for Biological Activities and Systemic Behaviors

The predictive algorithms used to model the biological activity and systemic behavior of this compound are not described in the literature. Standard methods in the field include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), but their application to this compound is not documented.

Conformational Analysis and Stereochemical Impact on Biological Recognition

No dedicated studies on the conformational analysis of this compound or the specific impact of its stereochemistry on binding to the EP4 receptor are available in public literature. Such analyses are vital for understanding how the three-dimensional shape of a molecule influences its interaction with a biological target.

Development and Validation of Pharmacophore Models

A specific, validated pharmacophore model for this compound has not been published. Pharmacophore models define the essential steric and electronic features necessary for a molecule to bind to a specific target. Research aimed at discovering a successor to this compound mentioned the use of a simplified pharmacophore query based on a different chemical core, but the detailed features of a model derived from this compound itself are not provided. daneshyari.com

Preclinical Research Methodologies and Model Systems for Feloprentan Investigation

In Vivo Experimental Models for Pharmacological Characterization

While in vitro studies provide valuable mechanistic data, in vivo models are indispensable for understanding how a compound behaves in a complex, living system. nih.gov

The choice of an animal model is dictated by the therapeutic target and the biological system of interest. nih.gov For a compound with a novel mechanism of action, initial studies might be conducted in rodents (mice or rats) due to their well-characterized genetics, availability, and cost-effectiveness. nih.gov If Feloprentan were being investigated for a condition with a strong immunological component, genetically modified mouse models that more closely mimic the human disease state might be employed. nih.govnih.gov For later-stage preclinical development, larger animal models such as non-human primates (NHPs) may be justified. nih.gov NHPs are often used due to their physiological and immunological similarities to humans, providing more predictive data on pharmacokinetics and pharmacodynamics. nih.gov The justification for using a particular animal model rests on its ability to recapitulate key aspects of the human condition being studied, allowing for a meaningful evaluation of the drug candidate's potential therapeutic effects. nih.gov

Pharmacodynamics (PD) is the study of what a drug does to the body. In vivo, the measurement of PD responses is crucial for establishing a link between drug exposure and its pharmacological effect. nih.gov This involves identifying and quantifying relevant biomarkers that reflect the drug's activity at its target. For instance, if this compound targets a specific enzyme, a PD biomarker could be the level of that enzyme's product in plasma or tissue. nih.gov Techniques such as flow cytometry can be used to measure changes in specific cell populations or the expression of cell surface markers in response to treatment. nih.gov The goal is to establish a clear dose-response and exposure-response relationship, which is critical for predicting a therapeutically effective dose in humans. nih.gov

Table 2: Hypothetical In Vivo Pharmacodynamic Markers for this compound

Animal ModelBiomarkerMethod of MeasurementObserved Effect
Mouse Model of Inflammation Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6)ELISA of plasma samplesDose-dependent reduction in cytokine levels.
Rat Model of Neuropathic Pain Paw Withdrawal ThresholdVon Frey Filament TestSignificant increase in pain threshold compared to vehicle.
Non-Human Primate Target Receptor Occupancy in the BrainPositron Emission Tomography (PET) ImagingHigh receptor occupancy at therapeutically relevant plasma concentrations.

Xenotransplantation, the transplantation of living cells, tissues, or organs from one species to another, offers a unique platform for studying human diseases and the effects of novel therapeutics in an in vivo context. pharmaron.com In preclinical research, a common application is the engraftment of human tumor cells into immunocompromised mice, creating a patient-derived xenograft (PDX) model. nih.gov If this compound were being developed as an anti-cancer agent, PDX models would be invaluable for assessing its efficacy against a range of human tumors. nih.gov These models are considered more clinically relevant than traditional cell line-derived xenografts because they better retain the genetic and phenotypic characteristics of the original patient tumor. nih.gov The pig-to-non-human primate model is the standard for preclinical testing of xenotransplantation for organ replacement, driven by advances in genetic engineering to overcome immunological rejection. nih.govyoutube.com While less common for general drug development, these models are critical for developing therapies aimed at preventing organ rejection or treating diseases that may one day be addressed by xenotransplantation. nih.gov

Advanced Computational and in Silico Approaches for Feloprentan Research

Principles and Applications of Computer-Aided Drug Design (CADD)

Computer-Aided Drug Design (CADD) utilizes computational power to streamline the discovery, design, and optimization of new drugs. nih.gov The primary goal of CADD is to reduce the time and resources consumed in the drug development pipeline by identifying and refining promising drug candidates more efficiently. nih.govyoutube.com This is achieved by leveraging chemical and biological information about a drug target or the molecules (ligands) that bind to it. arxiv.org

The applications of CADD are diverse and span the entire drug discovery process:

Hit Identification: Quickly screening vast virtual libraries of compounds to find initial "hits" that show potential for binding to a biological target. nih.gov

Lead Optimization: Modifying the chemical structure of a hit compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov

ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound to filter out candidates with undesirable profiles early in the process. nih.gov

By creating in silico filters, CADD helps eliminate compounds that are likely to be inactive, toxic, or have poor drug-like properties, allowing researchers to focus on a smaller, more promising set of candidates for synthesis and biological testing. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a prominent structure-based drug design (SBDD) technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.govnih.gov It is a computational method used to simulate the interaction between a small molecule ligand and the binding site of a target macromolecule, typically a protein. youtube.com The fundamental principle behind molecular docking is to find the optimal binding geometry and estimate the strength of the interaction, often expressed as a scoring function. nih.gov

Docking programs employ various search algorithms to explore the vast conformational space of the ligand and the binding site. These algorithms generate numerous possible binding poses. Each pose is then evaluated using a scoring function, which calculates a score representing the binding affinity. Lower scores typically indicate a more favorable binding interaction. nih.gov The goal is to identify the pose with the best score as the most likely binding mode. nih.gov The accuracy of these predictions is crucial for understanding the molecular basis of the ligand's activity.

A critical prerequisite for molecular docking is the identification of a binding site on the target protein. nih.gov When a known binding site is not available, computational tools can be used to predict potential "pockets" or cavities on the protein surface that are suitable for ligand binding. These putative binding sites are characterized based on their size, shape, and the physicochemical properties of their constituent amino acid residues. Docking a ligand into these predicted sites can help validate their function and guide the design of molecules that can effectively target them. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. ncats.io MD is a computational method that simulates the physical movements of atoms and molecules over time, providing detailed insight into the conformational changes and stability of the ligand-protein complex. nih.govnih.gov By solving Newton's equations of motion for the system, MD simulations can capture the flexibility of both the ligand and the target, which is often a limitation in standard docking procedures. ncats.ionih.gov

These simulations are invaluable for:

Assessing the stability of the binding pose predicted by docking. ncats.io

Observing conformational changes in the protein upon ligand binding. nih.gov

Calculating the binding free energy with higher accuracy.

Understanding the role of solvent molecules, like water, in the binding process.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov It acts as a filter, reducing a massive database containing millions or even billions of compounds to a manageable number of promising candidates for further experimental testing. nih.govnih.gov This approach significantly reduces the cost and time associated with high-throughput screening (HTS) in the lab. nih.gov

There are two main strategies for virtual screening: structure-based (SBVS) and ligand-based (LBVS). SBVS, which includes molecular docking, relies on the 3D structure of the target. nih.gov In contrast, LBVS is used when the structure of the target is unknown and instead utilizes knowledge of molecules known to be active. nih.gov

Ligand-based virtual screening (LBVS) operates on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov One of the most powerful LBVS methods is pharmacophore mapping. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. wikipedia.org

The process involves:

Model Generation: A set of known active molecules is aligned, and their common chemical features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—are identified. These features are arranged in a specific 3D orientation to create a pharmacophore model. wikipedia.org

Database Screening: This model is then used as a 3D query to search compound databases. Molecules from the database that can match the pharmacophore's features and spatial constraints are selected as potential hits. nih.gov

Pharmacophore modeling is particularly useful for identifying structurally diverse compounds that retain the necessary features for biological activity. wikipedia.org

Structure-Based Virtual Screening Protocols

Structure-based virtual screening (SBVS) is a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from vast chemical libraries. nih.govnih.gov This computational technique leverages the three-dimensional (3D) structural information of a biological target, such as the CRTH2 receptor targeted by Feloprentan, to predict the binding affinity and orientation of small molecules. nih.gov The process serves as a funnel, narrowing down millions of compounds to a manageable number of promising hits for experimental validation. youtube.com

The execution of a typical SBVS protocol for identifying novel antagonists for a G protein-coupled receptor (GPCR) like CRTH2 involves several key steps:

Receptor Structure Preparation: The process begins with obtaining a high-resolution 3D structure of the target protein. For the CRTH2 receptor, this would ideally be an X-ray crystal structure. In cases where an experimental structure is unavailable, a high-quality homology model can be built based on the structures of closely related GPCRs. nih.govnih.gov The protein structure is then prepared by adding hydrogen atoms, assigning atomic charges, and defining the binding site, which is the specific pocket where the natural ligand (Prostaglandin D2) and antagonists like this compound bind. mdpi.com

Compound Library Preparation: Large databases of chemical compounds, such as ZINC or ChEMBL, containing millions of purchasable or synthetically accessible molecules, are prepared for docking. plos.org This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Molecular Docking: This is the core of the SBVS process, where computational algorithms systematically place each compound from the library into the defined binding site of the receptor. nih.govyoutube.com Programs like AutoDock Vina or ICM-PRO are used to predict the binding pose and calculate a scoring function to estimate the binding affinity. plos.org This score, often expressed in kcal/mol, ranks the compounds based on their predicted likelihood of binding strongly to the target. unicatt.it

Post-Docking Analysis and Hit Selection: The top-ranked compounds from the docking run are subjected to further analysis. This involves visual inspection of the binding poses to ensure key interactions with the receptor's amino acid residues are present. researchgate.net Filters for physicochemical properties and potential toxicity are often applied to select a diverse set of compounds with drug-like characteristics for progression to experimental testing. tandfonline.comnih.gov

The general workflow for a structure-based virtual screening campaign is outlined in the table below.

StepDescriptionKey Considerations & Tools
1. Target Preparation Obtain and prepare the 3D structure of the CRTH2 receptor.PDB for experimental structures; Software like Modeller for homology modeling; AutoDockTools or PyMOL for receptor setup. mdpi.com
2. Library Selection Choose a diverse library of small molecules for screening.ZINC, ChEMBL, or commercial libraries. plos.org
3. High-Throughput Docking Dock the compound library into the CRTH2 binding site.Software such as AutoDock Vina, Glide, GOLD, or ICM-PRO. nih.govplos.org
4. Scoring & Ranking Rank compounds based on predicted binding affinity (docking score).The scoring function is specific to the docking program used. unicatt.it
5. Hit Prioritization Apply post-processing filters and visually inspect top-scoring compounds.Filters for drug-likeness (e.g., Lipinski's Rule of Five), ADMET prediction, and analysis of protein-ligand interactions. ebi.ac.uk
6. Experimental Validation Purchase and test the final hit compounds in biological assays.In vitro binding assays and functional assays to confirm antagonism. researchgate.net

This systematic approach allows researchers to efficiently explore a vast chemical space to identify novel scaffolds for CRTH2 antagonists, potentially leading to the discovery of new therapeutic agents with improved properties over existing ones. nih.gov

Integration of Cheminformatics, Machine Learning, and Artificial Intelligence in this compound Research

Cheminformatics serves as the foundation for managing and analyzing chemical data. mdpi.com It involves the use of computational methods to store, retrieve, and analyze information about chemical structures and their properties. researchgate.net For research on CRTH2 antagonists, cheminformatics enables:

Chemical Space Analysis: Mapping the landscape of known CRTH2 antagonists to understand structure-activity relationships (SAR). nih.gov

Library Design: Creating focused libraries of compounds for screening that are enriched with molecules likely to be active against CRTH2. nih.gov

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models that correlate chemical structures with biological activity, allowing for the prediction of potency for newly designed analogs of this compound. nih.gov

Machine Learning (ML) , a subset of AI, uses algorithms to learn patterns from data without being explicitly programmed. nih.govnih.gov In drug discovery, supervised and unsupervised learning are the most common approaches. nih.gov ML models can be trained on large datasets of compounds with known activities and properties to make predictions for new, untested molecules. mdpi.com Applications relevant to this compound research include:

Predictive Modeling: Building models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable profiles early in the discovery process. youtube.com

Hit Triage: After a high-throughput screen (virtual or experimental), ML can be used to classify compounds and distinguish promising hits from false positives. nih.gov

De Novo Drug Design: Generative ML models can design entirely new molecules with desired properties, such as high affinity for the CRTH2 receptor and good selectivity. nih.gov

Artificial Intelligence (AI) encompasses a broader range of technologies that mimic human intelligence to perform complex tasks. nih.gov AI platforms can integrate and analyze highly diverse and complex datasets—including genomic, proteomic, and clinical data—to generate novel hypotheses. youtube.com In the quest for new CRTH2 antagonists, AI could:

Target Validation: Analyze biological data to strengthen the link between the CRTH2 pathway and specific disease phenotypes, thus validating it as a therapeutic target. youtube.com

Biomarker Discovery: Identify patient-specific biomarkers that could predict a response to treatment with a CRTH2 antagonist like this compound, paving the way for personalized medicine. nih.gov

Polypharmacology Prediction: Predict potential off-target interactions for this compound analogs, which is crucial for assessing potential side effects early on. nih.gov

Analytical Methodologies for Comprehensive Feloprentan Characterization

Principles of Analytical Method Development and Validation in Pharmaceutical Research

Analytical method development is the process of creating a procedure that allows for the precise and accurate analysis of a drug's components. youtube.com The primary objective is to develop a method that is suitable for its intended purpose, such as identifying the active pharmaceutical ingredient (API), quantifying its potency, or detecting impurities. youtube.comresearchgate.net This involves selecting the appropriate analytical instruments and establishing the experimental conditions necessary to achieve the desired performance. manipal.edu

Once a method is developed, it must undergo validation, a critical process that confirms its suitability and reliability for routine use. youtube.comdemarcheiso17025.com Method validation demonstrates through documented evidence that an analytical technique is appropriate for its intended use. youtube.com The validation process adheres to strict guidelines set by international regulatory bodies, such as the International Council for Harmonisation (ICH). biotech-spain.comfda.goveuropa.eu

The core parameters evaluated during method validation, as outlined by the ICH, ensure the method's performance is well-understood and controlled. demarcheiso17025.combiotech-spain.com These parameters are crucial for ensuring the quality, reliability, and consistency of analytical data throughout the pharmaceutical development process. youtube.com

Table 1: Key Parameters for Analytical Method Validation

Validation Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components. demarcheiso17025.combiotech-spain.com
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.combiotech-spain.com
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. manipal.edu
Accuracy The closeness of test results obtained by the method to the true value, often expressed as percent recovery. demarcheiso17025.combiotech-spain.com
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability and intermediate precision. demarcheiso17025.combiotech-spain.com
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. manipal.edudemarcheiso17025.com
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. manipal.edudemarcheiso17025.com

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. demarcheiso17025.combiotech-spain.com |

A validation protocol is established before the study, outlining the purpose, performance characteristics, and acceptance criteria. europa.eu The results are then compiled in a validation report, which provides the necessary data for regulatory submissions. europa.eu This systematic approach ensures that the analytical procedures used for Feloprentan are robust, reliable, and fit for purpose. biotech-spain.comslideshare.net

Spectroscopic Techniques for Structural Elucidation and Impurity Profiling

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and composition. jchps.comresearchgate.net For this compound, various spectroscopic techniques are integrated to confirm its chemical structure, identify functional groups, and detect and characterize any potential impurities. numberanalytics.com This multi-faceted approach ensures a comprehensive understanding of the molecule. rroij.comnih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comavantes.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending, but only for bonds that have a changing dipole moment. nih.gov In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), providing information about vibrations that cause a change in the molecule's polarizability. americanpharmaceuticalreview.com

For a compound like this compound, these techniques are invaluable for:

Structural Confirmation: The resulting spectra serve as a molecular "fingerprint," which can be compared against a reference standard to confirm the identity of the compound. Each peak corresponds to a specific vibrational mode of a functional group within the molecule.

Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can exhibit distinct IR and Raman spectra due to differences in intermolecular interactions in the crystal lattice. americanpharmaceuticalreview.comnih.gov These techniques can therefore be used to identify and control the polymorphic form of this compound, which is critical as different polymorphs can have different physical properties.

Impurity Detection: The presence of impurities with different functional groups or structures will introduce extraneous peaks into the spectra, allowing for their detection.

Table 2: Application of Vibrational Spectroscopy to this compound

Technique Principle Information Obtained for this compound
Infrared (IR) Spectroscopy Measures absorption of IR radiation causing vibrations in bonds with a changing dipole moment. nih.gov Identification of key functional groups (e.g., C=O, C-N, aromatic rings). Provides a unique fingerprint for identity confirmation.

| Raman Spectroscopy | Measures inelastic scattering of laser light from molecular vibrations that change polarizability. americanpharmaceuticalreview.com | Complements IR data, particularly for non-polar bonds and symmetric vibrations. Useful for analyzing crystalline structure and polymorphism. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. dynalenelabs.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for molecules containing chromophores—functional groups that absorb light in the UV-Vis range, such as aromatic rings and conjugated systems.

The application of UV-Vis spectroscopy in the analysis of this compound includes:

Quantitation: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. dynalenelabs.com This relationship allows for the development of simple, rapid, and cost-effective quantitative assays to determine the concentration of this compound in bulk material or formulations.

Purity Assessment: A UV-Vis spectrum can provide a preliminary indication of purity. The presence of impurities containing different chromophores may lead to shifts in the wavelength of maximum absorbance (λmax) or the appearance of additional absorption bands. researchgate.net

The analysis involves dissolving the sample in a transparent solvent and measuring its absorbance across a specific wavelength range (typically 200-400 nm for UV). iosrjournals.orgutoronto.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. jchps.comnumberanalytics.comrsc.org It is based on the principle that atomic nuclei with a non-zero spin (such as ¹H and ¹³C) behave like tiny magnets. rsc.orgyoutube.com When placed in a strong external magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly dependent on their local chemical environment. libretexts.orgnanoqam.ca

For this compound, NMR provides unparalleled structural detail:

Connectivity: Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the complete atomic connectivity of the molecule, essentially piecing the molecular puzzle together atom by atom.

Chemical Environment: The chemical shift of each nucleus in the NMR spectrum provides information about its electronic environment, revealing details about neighboring atoms and functional groups. youtube.com

Stereochemistry: Advanced NMR techniques can be used to determine the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its biological activity.

Quantitative Analysis (qNMR): The area under an NMR peak is directly proportional to the number of nuclei it represents, allowing for highly accurate quantitative analysis without the need for identical reference standards. libretexts.org

Table 3: Common NMR Experiments for this compound Characterization

NMR Experiment Nuclei Observed Information Provided
¹H NMR Proton Provides information on the number, type, and connectivity of hydrogen atoms. youtube.com
¹³C NMR Carbon-13 Reveals the number and type of carbon atoms in the molecule (e.g., C=O, aromatic C, aliphatic C). nih.gov
2D COSY ¹H-¹H Shows which protons are coupled (adjacent) to each other, helping to map out spin systems.
2D HSQC/HMQC ¹H-¹³C Correlates protons with the carbon atoms they are directly attached to.

| 2D HMBC | ¹H-¹³C | Shows longer-range correlations between protons and carbons (2-3 bonds away), crucial for connecting molecular fragments. |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. jchps.com It is used to determine the molecular weight of a compound with very high accuracy and can provide structural information through the analysis of fragmentation patterns. numberanalytics.com

When coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC), it becomes a highly sensitive and selective method known as UPLC-MS. walshmedicalmedia.commeasurlabs.com UPLC uses columns with smaller particle sizes than traditional HPLC, allowing for faster and more efficient separations at higher pressures. mdpi.com

For the analysis of this compound, UPLC-MS is essential for:

Molecular Weight Confirmation: MS provides a precise measurement of the molecular mass of this compound, confirming its elemental composition.

Structural Elucidation: By inducing fragmentation of the molecule and analyzing the resulting fragment ions, MS can help piece together its structure, complementing data from NMR.

Impurity Profiling: UPLC-MS is exceptionally well-suited for detecting and identifying trace-level impurities and degradation products. ijpsonline.comchemass.si The high separation efficiency of UPLC resolves complex mixtures, and the high sensitivity of MS allows for the detection of impurities at very low concentrations. walshmedicalmedia.com Tandem MS (MS/MS) can be used to fragment impurity ions to facilitate their structural identification. measurlabs.com

Chromatographic Separations for Purity, Identity, and Quantitative Analysis

Chromatography encompasses a set of powerful separation techniques used to separate, identify, and quantify the components of a mixture. nih.govamazonaws.comnih.gov The fundamental principle involves the differential partitioning of components between a stationary phase and a mobile phase. nih.govlongdom.org For the analysis of this compound, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable. tricliniclabs.com

These techniques are central to:

Identity Confirmation: The retention time—the time it takes for a compound to travel through the column—is a characteristic property under a specific set of conditions. The identity of this compound can be confirmed by comparing its retention time to that of a certified reference standard.

Quantitative Analysis (Assay): By creating a calibration curve from standards of known concentration, the exact amount of this compound in a sample can be determined with high accuracy and precision. drawellanalytical.com This is crucial for the assay of the bulk drug substance and finished pharmaceutical products.

The development of a chromatographic method for this compound would involve optimizing several parameters to achieve a successful separation, balancing resolution, yield, and throughput. rotachrom.com

Table 4: Parameters for Chromatographic Method Development

Parameter Description
Stationary Phase (Column) The type of column chemistry (e.g., C18, C8) is selected based on the polarity and properties of this compound and its impurities. tricliniclabs.com
Mobile Phase A mixture of solvents (e.g., acetonitrile (B52724) and water/buffer) whose composition is optimized to achieve the desired separation. nih.gov
Flow Rate The speed at which the mobile phase is pumped through the column, affecting analysis time and resolution. nih.gov
Detection Wavelength For UV detection, the wavelength is chosen to maximize the response for this compound while minimizing interference.

| Column Temperature | Controlling the column temperature can improve peak shape and separation consistency. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound, particularly for assessing its purity and identifying any process-related impurities or degradation products. nih.govresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for non-volatile, polar organic molecules like many active pharmaceutical ingredients (APIs). researchgate.net

The separation principle relies on the differential partitioning of the analyte between a non-polar stationary phase (commonly a C18-bonded silica (B1680970) column) and a polar mobile phase. google.com By precisely controlling the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, a high-resolution separation of this compound from closely related compounds can be achieved. researchgate.netsielc.com Detection is most commonly performed using an ultraviolet (UV) detector set to a wavelength where this compound exhibits maximum absorbance. sielc.com For enhanced specificity and identification of unknown impurities, a mass spectrometer can be coupled with the HPLC system (HPLC-MS). nih.gov

Table 1: Representative RP-HPLC Method Parameters for this compound Analysis
ParameterConditionPurpose
ColumnSymmetry C18 (250 x 4.6 mm, 5 µm)Stationary phase for separation based on hydrophobicity. researchgate.net
Mobile PhaseA: 0.01 M Phosphate Buffer (pH 2.5) B: Acetonitrile/Methanol (80:20 v/v)Aqueous and organic solvents used to elute compounds from the column. researchgate.net
GradientTime-programmed linear gradient from 20% B to 80% BEnsures elution of both polar and non-polar impurities in a single run.
Flow Rate1.0 mL/minMaintains consistent retention times and peak shapes. researchgate.net
Column Temperature30 °CEnsures reproducibility of retention times.
DetectorPhoto Diode Array (PDA) at 230 nmQuantifies the analyte and provides spectral data for peak purity assessment. researchgate.net
Injection Volume10 µLStandard volume for introducing the sample into the HPLC system.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposing. wikipedia.orgcsic.es For compounds that are not sufficiently volatile, such as prostaglandins (B1171923) and their analogues, derivatization is a required prerequisite for GC analysis. researchgate.netnih.gov this compound, a complex organic molecule, would likely require such a derivatization step to increase its volatility and thermal stability for successful analysis by GC. nih.gov

The typical workflow involves extracting the analyte from its matrix, followed by a chemical reaction to convert polar functional groups (like carboxylic acids and hydroxyls) into less polar, more volatile derivatives. For prostaglandin-like compounds, a common approach is the formation of pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ethers. nih.gov The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a long capillary column (stationary phase). nih.gov Separation occurs based on the compound's boiling point and its interaction with the stationary phase. nih.gov For highly sensitive and specific detection, a mass spectrometer is almost universally employed as the detector (GC-MS), which can provide quantitative data and structural information from the mass spectrum of the analyte. nih.gov

Table 2: Potential GC-MS Method for this compound Characterization
ParameterConditionPurpose
Sample PreparationSolid-Phase Extraction (SPE)To isolate and concentrate this compound from the sample matrix. researchgate.net
DerivatizationConversion to PFB ester / TMS etherTo increase volatility and thermal stability for GC analysis. nih.gov
ColumnFused silica capillary column (e.g., 30 m x 0.25 mm)Provides high-resolution separation of volatile compounds. researchgate.net
Carrier GasHelium or HydrogenInert mobile phase to carry the analyte through the column. wikipedia.org
Oven ProgramTemperature gradient (e.g., 150 °C to 300 °C)Separates compounds based on their different boiling points. nih.gov
DetectorMass Spectrometer (MS)Provides sensitive quantification and structural identification. nih.gov
Ionization ModeNegative Ion Chemical Ionization (NICI)Offers high sensitivity for electrophilic derivatives like PFB esters. nih.gov

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray Diffraction (XRD) is the definitive technique for the solid-state characterization of crystalline materials. patsnap.com It provides fundamental information about the three-dimensional arrangement of atoms within a crystal lattice. wikipedia.orglibretexts.org For a pharmaceutical substance like this compound, controlling the solid form is critical, as different crystalline forms, known as polymorphs, can exhibit different physical properties such as solubility, stability, and bioavailability. nih.gov

The technique involves directing a beam of X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams. nih.gov The resulting diffraction pattern is unique to a specific crystal structure. arizona.edu Analysis of this pattern allows for the determination of the crystal's unit cell dimensions (the basic repeating block of the crystal), its symmetry (described by its space group), and the precise position of each atom. csic.eswikipedia.org Powder XRD (XRPD) is particularly useful in pharmaceutical development to identify the polymorphic form of an API, determine the degree of crystallinity versus amorphous content, and ensure batch-to-batch consistency of the drug substance. patsnap.comnih.gov

Table 3: Representative Crystallographic Data Obtainable from XRD Analysis*
ParameterExample ValueDescription
Chemical FormulaC₂₃H₂₁F₃N₄O₃The elemental composition of the this compound molecule. caymanchem.com
Crystal SystemMonoclinicThe basic geometric shape of the unit cell.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell. wikipedia.org
Unit Cell Dimensionsa = 10.5 ÅThe lengths of the edges of the unit cell. arizona.edu
b = 15.2 Å
c = 9.8 Å
Unit Cell Anglesα = 90°The angles between the edges of the unit cell.
β = 95.5°
γ = 90°

*Note: These values are representative for a small organic molecule and are for illustrative purposes, as the specific crystal structure of this compound is not publicly available.

Advanced Bioanalytical Methodologies for Biological Matrices

To understand the pharmacokinetic profile of this compound, it is essential to have a robust and sensitive method for its quantification in biological matrices such as plasma or urine. nih.gov Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, selectivity, and speed. researchgate.netnih.gov

The process begins with sample preparation to remove interfering substances like proteins and lipids from the biological matrix. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net Following extraction, the sample is injected into an HPLC system for chromatographic separation, typically on a reversed-phase C18 column. nih.govresearchgate.net

The eluent from the HPLC column is then introduced into the mass spectrometer. The analyte is ionized, usually by electrospray ionization (ESI), and the specific parent ion corresponding to this compound is selected. This parent ion is then fragmented, and a specific fragment ion (product ion) is monitored for quantification. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, allowing for accurate measurement of the drug even at very low concentrations (pg/mL to ng/mL range). researchgate.netnih.gov The method must be validated according to regulatory guidelines to ensure its accuracy, precision, and reliability. nih.gov

Table 4: Representative LC-MS/MS Bioanalytical Method Parameters for this compound in Plasma
ParameterConditionPurpose
Biological MatrixHuman Plasma (with anticoagulant)The medium in which the drug concentration is measured. nih.gov
Sample PreparationProtein precipitation with acetonitrileA rapid and simple method to remove proteins. researchgate.net
LC ColumnAgilent SB-C18 (2.1 x 50 mm, 3.5 µm)Provides fast and efficient chromatographic separation. nih.gov
Mobile PhaseA: 0.1% Formic Acid in Water B: 0.1% Formic Acid in AcetonitrileStandard mobile phase for good peak shape and ionization efficiency. nih.gov
DetectionTriple Quadrupole Mass SpectrometerThe instrument used for highly selective and sensitive detection. nih.gov
IonizationElectrospray Ionization (ESI), Positive or Negative ModeGenerates charged ions from the analyte for MS analysis.
Detection ModeMultiple Reaction Monitoring (MRM)Provides high selectivity by monitoring a specific parent → product ion transition. nih.gov
Linearity Rangee.g., 0.1 - 100 ng/mLThe concentration range over which the method is accurate and precise. researchgate.net

Future Directions and Emerging Research Avenues for Feloprentan Studies

Development of Integrated Multi-Target Therapeutic Strategies Involving Feloprentan

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by multi-target therapeutic strategies, which are particularly relevant for complex multifactorial diseases like cancer and chronic inflammatory conditions. nih.gov The rationale is that targeting multiple pathological pathways simultaneously can lead to synergistic efficacy, overcome drug resistance, and provide better clinical outcomes. nih.gov

Future research for this compound will likely focus on its integration into combination therapies. The EP4 receptor plays a significant role in modulating the tumor microenvironment (TME) and suppressing anti-tumor immunity. nih.govresearchgate.net Its antagonism can reprogram the TME from an immunosuppressive to an immune-active state. frontiersin.org This provides a strong basis for combining this compound with other treatment modalities.

Key Combination Strategies:

Immuno-oncology Combinations: A major avenue of research is the combination of EP4 antagonists with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-CTLA-4 antibodies. nih.govfrontiersin.org PGE2 in the TME can inhibit the function of natural killer (NK) cells and effector T-cells, contributing to ICI resistance. nih.govresearchgate.net By blocking the EP4 receptor, this compound could potentially reverse this immunosuppression and sensitize tumors to ICI therapy. researchgate.netresearchgate.net Studies with other EP4 antagonists, such as MF-766 and E7046, have demonstrated enhanced anti-tumor activity when combined with anti-PD-1 therapy in preclinical models. nih.gov

Chemotherapy Combinations: There is growing evidence that EP4 blockade can reverse resistance to chemotherapy in several tumor types. frontiersin.org Combining this compound with standard-of-care chemotherapeutic agents could therefore be a promising strategy. For instance, the EP4 antagonist L001 has shown antimetastatic activity in a pancreatic cancer model, both alone and in combination with gemcitabine. nih.gov

Dual Receptor Blockade: Research has shown that other prostaglandin (B15479496) receptors, such as EP2, also contribute to tumorigenesis and inflammation. emory.edunih.gov This has led to the exploration of dual EP2/EP4 antagonists, which may offer a more comprehensive blockade of PGE2-driven pathology than a selective antagonist alone. frontiersin.orgbiorxiv.org Future work could involve developing strategies that combine this compound with a selective EP2 antagonist or designing new single molecules with dual activity.

Combination StrategyRationaleExample Compounds (in research)
Immuno-oncology Reverse EP4-mediated immunosuppression; Enhance efficacy of checkpoint inhibitors. nih.govresearchgate.netMF-766, E7046, Pembrolizumab nih.gov
Chemotherapy Overcome EP4-driven therapy resistance; Synergistic anti-tumor effect. frontiersin.orgnih.govL001, Gemcitabine nih.gov
Dual Receptor Targeting More comprehensive blockade of PGE2 signaling pathways in cancer and inflammation. frontiersin.orgbiorxiv.orgTG6-129 biorxiv.org

Refinement and Application of Novel Computational and Experimental Methodologies

The discovery and development of drugs targeting G-protein coupled receptors (GPCRs), like the EP4 receptor, are being revolutionized by novel computational and experimental techniques. nih.govproquest.com These methods accelerate the process, reduce costs, and provide deeper insights into molecular mechanisms.

Computational Methodologies:

Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution GPCR structures, often determined by cryo-electron microscopy (cryo-EM), SBDD is becoming a powerful tool. researchgate.net For this compound, obtaining a cryo-EM structure of it bound to the EP4 receptor would enable precise analysis of its binding pose. This structural information can guide the design of next-generation antagonists with improved potency, selectivity, and pharmacokinetic properties. biorxiv.org

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods like pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be used. nih.gov These models are built using the structural information from a set of known active ligands to identify the key chemical features required for biological activity.

Molecular Dynamics (MD) Simulations: GPCRs are highly dynamic proteins, and their function is governed by conformational changes. researchgate.net MD simulations can model these dynamics at an atomic level, providing insights into how ligand binding induces specific receptor conformations and downstream signaling events. This can be crucial for understanding biased agonism and designing ligands that selectively activate or block specific pathways.

Machine Learning (ML) and AI: ML models are increasingly used to predict the biological activity of novel compounds, screen large virtual libraries, and optimize molecular properties. proquest.com These AI-driven approaches can significantly accelerate the identification of new lead compounds targeting the EP4 receptor. pharmtech.com

Experimental Methodologies:

Cryo-Electron Microscopy (Cryo-EM): This technique has been transformative for structural biology, allowing for the determination of high-resolution structures of membrane proteins like GPCRs in various conformational states. researchgate.net

Advanced Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Bioluminescence Resonance Energy Transfer (BRET) allow for the real-time measurement of ligand-receptor binding kinetics and signaling, providing a more nuanced understanding of a drug's pharmacological profile.

MethodologyApplication for this compound ResearchKey Benefit
Cryo-Electron Microscopy (Cryo-EM) Determine the high-resolution structure of this compound bound to the EP4 receptor. researchgate.netEnables precise structure-based drug design. biorxiv.org
Molecular Dynamics (MD) Simulations Simulate the dynamic interactions between this compound and the EP4 receptor. nih.govUnderstands receptor activation mechanisms and conformational changes. researchgate.net
Machine Learning / AI Screen virtual libraries for novel EP4 antagonists; Predict compound properties. proquest.comAccelerates hit identification and lead optimization. pharmtech.com
BRET/FRET Assays Characterize downstream signaling pathways affected by this compound binding.Differentiates between different functional outcomes (e.g., biased antagonism).

Advancements in Preclinical Model Systems for Enhanced Translational Relevance

The successful translation of preclinical findings to clinical efficacy is a major challenge in drug development. For this compound, whose therapeutic potential lies in complex areas like inflammatory diseases and oncology, the use of advanced and highly relevant preclinical models is critical. crownbio.commedicilon.com

Future research should leverage a diverse portfolio of models that more accurately recapitulate human disease pathophysiology.

Genetically Engineered Mouse Models (GEMMs): These models, where specific genes are altered to mimic human diseases, are invaluable. For inflammatory conditions, models like the MRL/Faslpr mouse for lupus or IL-10 knockout mice for inflammatory bowel disease (IBD) can be used to test the efficacy of this compound. crownbio.comresearchgate.net

Humanized Mouse Models: In the context of immuno-oncology, humanized mice—immunodeficient mice engrafted with a human immune system—are essential. medicilon.com They allow for the study of this compound's effects on human immune cells in the context of a growing tumor, which is particularly important when evaluating combinations with immunotherapies. nih.gov

Patient-Derived Xenograft (PDX) Models: PDX models involve implanting tumor tissue from a human patient directly into an immunodeficient mouse. medicilon.com These models are known to better retain the genetic and phenotypic heterogeneity of the original human tumor compared to traditional cell line-derived xenografts. Testing this compound in a panel of PDX models could help identify patient populations most likely to respond to treatment.

Organoid and 3D Culture Systems: Patient-derived organoids are three-dimensional cell cultures that mimic the micro-anatomy of an organ or a tumor. frontiersin.org These in vitro systems can be used to test the direct effects of this compound on human tissues, such as colorectal cancer organoids, providing a bridge between cell-based assays and in vivo studies. frontiersin.org

The goal is to move beyond simple models and utilize systems that offer greater predictive power for human clinical trials, thereby improving the translational relevance of preclinical data. crownbio.com

Exploration of Undiscovered Pharmacological Activities Based on Structural Similarities and Novel Targets

The chemical structure of a drug molecule dictates its interactions with biological targets. Systematic exploration of this compound's structure could unveil previously undiscovered pharmacological activities or suggest new therapeutic applications.

Structural Similarity Analysis: Computational methods can be used to compare the 3D structure and chemical fingerprints of this compound against large databases of other compounds with known biological activities. nih.gov The Tanimoto coefficient is a common metric used to quantify structural similarity. nih.govnih.gov Identifying structurally similar compounds could provide hypotheses about potential off-target effects or new primary targets for this compound, which could then be validated experimentally. nih.gov

Targeting Related Prostaglandin Receptors: this compound is a selective antagonist for the EP4 receptor. However, other prostaglandin receptors like EP2, EP3, and FP are also involved in inflammation, pain, and cancer. emory.edunih.govnih.gov While selectivity is often a desired trait, exploring whether this compound has any weak, uncharacterized activity at these related receptors could open new therapeutic avenues. For example, dual EP2/EP4 antagonism is being explored as a potentially more effective anti-cancer strategy. frontiersin.orgbiorxiv.org

Exploring Novel Prostanoid Pathways: The prostanoid signaling network is complex, with numerous enzymes and receptors involved. entokey.compatsnap.com Research into related prostaglandin analogues, such as those targeting DP or FP receptors, continues to uncover new biological roles. nih.govwikipedia.org Investigating the broader prostaglandin pathway could reveal novel targets or synergistic interactions relevant to this compound's mechanism of action. For instance, a study on a novel EP4 antagonist, HL-43, revealed a previously unappreciated role for EP4 in regulating cartilage regeneration, suggesting potential applications in osteoarthritis beyond pain and inflammation management. nih.gov This highlights the potential for discovering new functions even for selective agents by studying them in new biological contexts.

Q & A

Q. What computational approaches are validated for predicting this compound’s drug-drug interaction potential?

  • Methodological Answer : Use in silico tools like Simcyp for PBPK modeling, incorporating CYP450 inhibition/induction data. Validate predictions with human hepatocyte assays or microsomal studies. Cross-validate with clinical data if available, and apply network pharmacology to map interaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.